4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol
Overview
Description
4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol is a compound that belongs to the class of 2,4-disubstituted thiazoles. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-ethoxyaniline with 2-bromo-1,3-thiazole-4-carbaldehyde under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions include quinones, amines, and substituted thiazoles.
Scientific Research Applications
4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its anti-inflammatory and antitumor properties are being explored for therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The thiazole ring’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity. Additionally, the phenolic group can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol can be compared with other 2,4-disubstituted thiazoles, such as:
4-(2-amino-1,3-thiazol-4-yl)phenol: Similar in structure but with an amino group instead of an ethoxyanilino group.
4-(2,5-dichlorothienyl)-1,3-thiazole: Contains a dichlorothienyl group, exhibiting different biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and reactivity patterns.
Properties
IUPAC Name |
4-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-21-15-9-5-13(6-10-15)18-17-19-16(11-22-17)12-3-7-14(20)8-4-12/h3-11,20H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWDGPRBLWKRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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